2-Methoxy-5-nitrobenzonitrile
Overview
Description
Synthesis Analysis
The synthesis of 2-Methoxy-5-nitrobenzonitrile and related compounds often involves novel protocols and methodologies. For instance, a study by Jukić et al. (2010) detailed the synthesis of a related pyridine derivative, showcasing the use of Vilsmeier–Haack chlorination and exploring its structural features through X-ray analysis and spectroscopic methods (Jukić et al., 2010). Another approach by Sun and Kao (1981) reported a new synthesis route for a similar compound from vanillin, highlighting the versatility and range of synthetic methodologies available for compounds in this class (Sun & Kao, 1981).
Molecular Structure Analysis
The molecular structure of compounds related to 2-Methoxy-5-nitrobenzonitrile has been extensively analyzed through various spectroscopic methods. For example, the X-ray and spectroscopic analysis of a pyridine derivative provided insights into its solid-state structure, geometric parameters, and optical properties (Jukić et al., 2010). Such studies are crucial for understanding the structural features that influence the chemical behavior and reactivity of these compounds.
Chemical Reactions and Properties
The chemical reactions and properties of 2-Methoxy-5-nitrobenzonitrile derivatives are diverse. For instance, the reactivity of substituted 2-Hydroxybenzonitriles with nitrogen dioxide was investigated, showing a variety of products and highlighting the influence of substituents on reaction outcomes (Gordon et al., 1990). Another study explored the regioselectivity of substitution for the nitro group in trinitrobenzonitrile under the action of thiols, leading to the synthesis of dinitro derivatives of benzoannelated sulfur-containing heterocycles (Dalinger et al., 2000).
Physical Properties Analysis
The physical properties of 2-Methoxy-5-nitrobenzonitrile derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Studies like those by Jukić et al. (2010) provide insights into the solid-state structure and optical properties of related compounds, contributing to a better understanding of how structural features affect physical properties (Jukić et al., 2010).
Chemical Properties Analysis
The chemical properties of 2-Methoxy-5-nitrobenzonitrile, including its reactivity, stability, and interactions with other chemical species, are key areas of research. The study of reactions under various conditions, as demonstrated by the regioselective substitution for a nitro group (Dalinger et al., 2000), provides valuable information on the chemical behavior of these compounds.
Scientific Research Applications
Synthesis of Pharmaceutical Compounds : 2-Methoxy-5-nitrobenzonitrile and its derivatives are used in the synthesis of pharmaceutical compounds. For example, it's involved in the synthesis of Gefitinib, an anticancer drug used in the treatment of non-small-cell lung cancer (Jin et al., 2005).
Analytical Chemistry Applications : This compound is utilized in the voltammetric characterization of carbon powder functionalized with 2-Methoxy-4-nitrophenyl groups. This type of analysis is crucial in studying the electrochemical behavior of various substances (Pandurangappa & Ramakrishnappa, 2006).
Chemical Synthesis and Transformations : It plays a role in various chemical syntheses and transformations. For instance, it's involved in the preparation of other nitrobenzonitrile derivatives and their structural elucidation, which are important in chemical research (Fischer & Greig, 1973).
Study of Molecular Structures : Research on 2-Methoxy-5-nitrobenzonitrile contributes to understanding the effects of electron-withdrawing groups on molecular structures, as shown in studies involving rotational spectroscopy (Graneek et al., 2018).
Protein Research : It's used as an environmentally sensitive protein reagent, providing insights into enzyme-substrate interactions and the molecular environment of proteins (Horton et al., 1965).
Corrosion Inhibition Studies : Derivatives of 2-Methoxy-5-nitrobenzonitrile are investigated as corrosion inhibitors, which is important in industrial applications (Verma et al., 2015).
Safety And Hazards
2-Methoxy-5-nitrobenzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity, affecting the respiratory system . The safety information suggests that personal protective equipment/face protection should be worn, adequate ventilation should be ensured, and contact with skin, eyes, or clothing should be avoided .
properties
IUPAC Name |
2-methoxy-5-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-13-8-3-2-7(10(11)12)4-6(8)5-9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYIIDMVVUWOGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00146876 | |
Record name | 2-Methoxy-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00146876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-nitrobenzonitrile | |
CAS RN |
10496-75-0 | |
Record name | 2-Methoxy-5-nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10496-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-5-nitrobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010496750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxy-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00146876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-5-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.921 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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